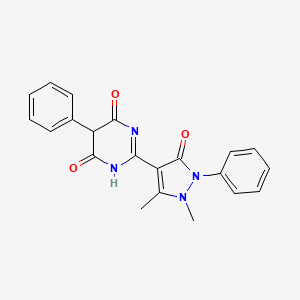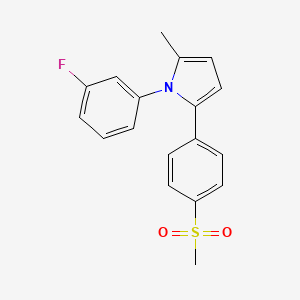
1-(3-Fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrole is a synthetic organic compound characterized by its unique structure, which includes a pyrrole ring substituted with fluorophenyl and methylsulfonylphenyl groups
Preparation Methods
The synthesis of 1-(3-Fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Substitution Reactions: The introduction of the fluorophenyl and methylsulfonylphenyl groups can be achieved through electrophilic aromatic substitution reactions. These reactions often require catalysts such as Lewis acids to facilitate the substitution.
Industrial Production: Industrial-scale production may involve optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
1-(3-Fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the fluorine atom or other substituents under appropriate conditions.
Common Reagents and Conditions: Typical reagents include acids, bases, and transition metal catalysts, with reaction conditions varying based on the desired transformation.
Major Products: The major products formed depend on the specific reaction and conditions, ranging from oxidized or reduced derivatives to substituted analogs.
Scientific Research Applications
1-(3-Fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrole has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound finds applications in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-(3-Fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects or other biological outcomes.
Comparison with Similar Compounds
1-(3-Fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrole can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Examples include other substituted pyrroles, such as 1-(3-Chlorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrole and 1-(3-Bromophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrole.
Uniqueness: The presence of the fluorine atom and the specific arrangement of substituents confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H16FNO2S |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
1-(3-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrole |
InChI |
InChI=1S/C18H16FNO2S/c1-13-6-11-18(20(13)16-5-3-4-15(19)12-16)14-7-9-17(10-8-14)23(2,21)22/h3-12H,1-2H3 |
InChI Key |
ZSGARAVUFWYACK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1C2=CC(=CC=C2)F)C3=CC=C(C=C3)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


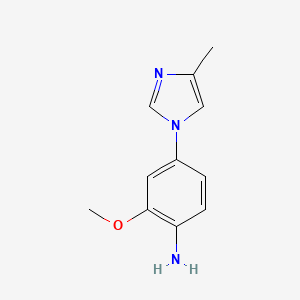

![4-[5-(methylamino)-1H-pyrazol-4-yl]-N-pyrimidin-2-yl-1,3-thiazol-2-amine](/img/structure/B13877016.png)

![4-chloro-N-[2-(diethylamino)ethyl]pyridine-2-carboxamide](/img/structure/B13877043.png)
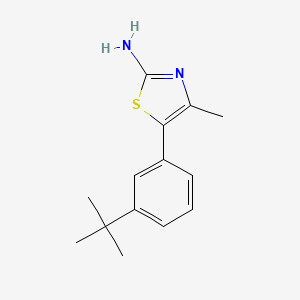

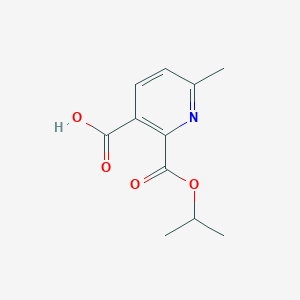

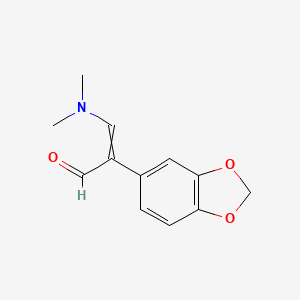
![4-[(4-Methylsulfanylphenyl)methoxy]benzene-1,2-diamine](/img/structure/B13877074.png)
![2-(5-Bromopyridin-3-yl)-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13877081.png)
![N-[2-(1-Hydroxyethyl)phenyl]acetamide](/img/structure/B13877088.png)
